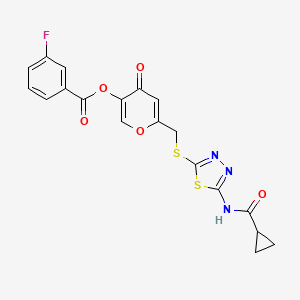

2-((3-Methoxyphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate

Vue d'ensemble

Description

The compound "2-((3-Methoxyphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate" is a derivative of 3-aminothiophene-2-carboxylate, which is a class of compounds known for their potential biological activities. The methoxy and amino groups attached to the thiophene ring are of particular interest due to their influence on the compound's chemical and physical properties, as well as its reactivity.

Synthesis Analysis

The synthesis of related 3-heteroalkyl-2-N-organylaminothiophenes has been demonstrated through a novel one-pot synthesis method. This method involves the reaction of methyl or phenyl isothiocyanate with 1-lithiomethoxyallene or 1-lithiomethylthiollene to yield compounds that exhibit amino-imino tautomerism. Specifically, 2-N-methylamino-3-methoxythiophene and 2-N-phenylamino-3-methoxythiophene have been obtained in fair to good yields and have been shown to be in equilibrium with their imino tautomers. The analogous 3-methylthio derivatives exist exclusively in the amino form .

Molecular Structure Analysis

The molecular structure of aminothiophenes is characterized by the presence of an amino group attached to the thiophene ring, which can exhibit tautomerism. Tautomerism is a phenomenon where a chemical compound exists in two (or more) readily interconvertible forms that differ notably in the position of a proton and the double bond. The existence of amino-imino tautomerism in these compounds has been confirmed, which is a significant finding in the study of their molecular structure .

Chemical Reactions Analysis

The reactivity of aminothiophene derivatives can be explored through their use in the synthesis of various heterocyclic systems. For instance, methyl and phenylmethyl 2-acetyl-3-{[2-(dimethylamino)-1-(methoxycarbonyl)ethenyl]amino}prop-2-enoates have been used as reagents for the preparation of N3-protected 3-amino-4H-pyrido[1,2-a]pyrimidin-4-ones, thiazolo[3,2-a]pyrimidin-5-ones, pyrido[1,2-a]pyridin-4-ones, and benzopyran-2-ones. These reactions demonstrate the versatility of aminothiophene derivatives in organic synthesis and their potential for creating a wide range of biologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-aminothiophene-2-carboxylates have been evaluated, particularly in the context of their antimicrobial activities. Compounds with chloro, methoxy, and amide functionalities have shown excellent to moderate antibacterial and antifungal activities. This suggests that the introduction of these functional groups into the aminothiophene framework can significantly impact the biological properties of these molecules. The minimum inhibitory concentrations (MICs) of these compounds against various bacteria and fungi have been found to be comparable to those of standard antibiotics, indicating their potential as antimicrobial agents .

Applications De Recherche Scientifique

Synthesis and Structural Analysis

One-Pot Synthesis Techniques : Research has developed efficient methods for synthesizing thiophene derivatives, including "2-((3-Methoxyphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate." These methods involve one-pot multicomponent protocols that result in the formation of tetrasubstituted thiophenes, highlighting the compound's versatility in synthesis applications (Sahu et al., 2015).

Amino-Imino Tautomerism : A study on the synthesis of 3-heteroalkyl-2-N-organylaminothiophenes, including derivatives of the subject compound, provided the first proof for amino-imino tautomerism in N-monosubstituted aminothiophenes. This discovery adds significant value to the understanding of the chemical properties and reactivity of thiophene derivatives (Brandsma et al., 1998).

Novel Chemical Entities Creation

Facile Synthesis of Novel Compounds : Research into the facile synthesis of novel 7-aminofuro- and 7-aminothieno[2,3-d]pyridazin-4(5H)-one and 4-aminophthalazin-1(2H)-ones starting from methyl 2-(2-methoxy-2-oxoethyl)furan- and thiophene-3-carboxylate showcases the potential of the compound in generating new chemical entities. This synthesis pathway indicates the compound's application in developing new molecules with possible pharmaceutical relevance (Koza et al., 2013).

Applications in Organic Electronics : A study on hole-transporting small molecules based on thiophene cores for high-efficiency perovskite solar cells demonstrates the application of thiophene derivatives in the field of organic electronics. The research highlights the potential of using such compounds as hole-transporting materials (HTMs) in solar cell devices, suggesting a promising avenue for renewable energy technology (Li et al., 2014).

Propriétés

IUPAC Name |

[2-(3-methoxyanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO4S/c1-10-6-7-21-14(10)15(18)20-9-13(17)16-11-4-3-5-12(8-11)19-2/h3-8H,9H2,1-2H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCTPMTIBWOTHOI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC=C1)C(=O)OCC(=O)NC2=CC(=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401322861 | |

| Record name | [2-(3-methoxyanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401322861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

12.2 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID85268337 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

2-((3-Methoxyphenyl)amino)-2-oxoethyl 3-methylthiophene-2-carboxylate | |

CAS RN |

380567-25-9 | |

| Record name | [2-(3-methoxyanilino)-2-oxoethyl] 3-methylthiophene-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401322861 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-(4-ethoxyphenyl)-N-(furan-2-ylmethyl)-4-oxo-4,6,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide](/img/structure/B3014088.png)

![2-Chloro-N-[1-(2-methylpyridin-4-yl)ethyl]propanamide](/img/structure/B3014092.png)

![N-[(4-fluorophenyl)methyl]-2-[3-(4-fluorophenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide](/img/structure/B3014094.png)

![3-[1-(4-Methoxypyrimidin-2-yl)azetidin-3-yl]imidazolidine-2,4-dione](/img/structure/B3014095.png)

![2-(2-(2-(1H-benzo[d]imidazol-1-yl)acetamido)thiazol-4-yl)-N-methylacetamide](/img/structure/B3014102.png)

![N-[2-[[5-[(2,6-Dichlorophenyl)methylsulfanyl]-1,3,4-thiadiazol-2-yl]amino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B3014105.png)